(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-N,2-N-dimethylcyclobutane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-4-3-5(6)7;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMEPPGGBVEPA-BNTLRKBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC1N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@H]1N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63574-71-0 | |
| Record name | rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a [2+2] cycloaddition reaction of alkenes under UV light or using a suitable catalyst.
Amine Introduction: The introduction of amine groups can be done through a reductive amination process. This involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the (1R,2R) configuration.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is common to meet the high demand for this compound in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Acylation Reactions
The primary and secondary amine groups in this compound participate in nucleophilic acylation with acyl chlorides or anhydrides. For example:
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Reaction with dodecanoyl chloride yields a disubstituted amide derivative. This proceeds via a two-step process:
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Deprotonation of the amine under basic conditions (e.g., triethylamine).
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Nucleophilic attack on the acyl chloride, forming an amide bond.
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Example Reaction Data :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Dodecanoyl chloride | Bis-dodecanoylated cyclobutane diamine | 51% | CH₂Cl₂, TEA, 24h, RT |
Alkylation and Quaternary Ammonium Salt Formation
The dimethylamine groups undergo alkylation with alkyl halides or epoxides. For instance:
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Methyl iodide reacts to form a quaternary ammonium salt, enhancing water solubility. Steric hindrance from the cyclobutane ring slows reaction kinetics compared to linear diamines.
Key Observations :
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Reaction efficiency depends on solvent polarity (higher yields in DMF vs. THF).
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Stereochemistry at the 1R,2R positions influences regioselectivity.
Coordination Chemistry and Metal Complexation
The compound acts as a bidentate ligand for transition metals. Notable complexes include:
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Copper(II) complexes : Used in asymmetric catalysis (e.g., Henry reactions).
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Palladium(II) complexes : Employed in cross-coupling reactions.
Structural Insights :
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The cyclobutane ring imposes a rigid 90° bite angle, favoring square-planar or octahedral geometries.
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Comparative data with cyclohexane analogs (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) shows reduced steric bulk but similar electronic donor properties .
Deprotection and Salt Exchange
The dihydrochloride form undergoes neutralization under basic conditions:
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Treatment with NaOH releases the free base, which is more reactive in organic solvents.
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Ion-exchange resins can replace chloride with other counterions (e.g., sulfate).
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 9–10 | >90% conversion |
| Temperature | 0–5°C | Minimizes decomposition |
Comparison to Cyclohexane Analogs
While structurally similar to trans-N,N′-dimethylcyclohexane-1,2-diamine , the cyclobutane derivative exhibits distinct reactivity:
| Property | Cyclobutane Derivative | Cyclohexane Analog |
|---|---|---|
| Ring strain | High (110 kJ/mol) | Low |
| Ligand bite angle | ~90° | ~60° |
| Solubility in H₂O | 25 mg/mL (HCl salt) | 15 mg/mL (HCl salt) |
Limitations and Challenges
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Steric hindrance : The fused cyclobutane ring limits access to bulky electrophiles.
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Thermal stability : Decomposes above 150°C, restricting high-temperature applications.
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Synthetic scalability : Multi-step purification required to maintain stereochemical integrity.
Scientific Research Applications
Synthesis and Production
The synthesis of (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride generally involves several key steps:
- Cyclobutane Formation : Achieved through [2+2] cycloaddition reactions of alkenes.
- Amine Introduction : Involves reductive amination using cyclobutanone and dimethylamine.
- Chiral Resolution : Utilizes chiral catalysts or starting materials to ensure the desired configuration.
- Dihydrochloride Formation : Conversion of the free base to its dihydrochloride salt using hydrochloric acid.
In industrial settings, continuous flow reactors are often employed for large-scale production to maintain quality and yield consistency.
Chemistry
In synthetic chemistry, this compound is primarily utilized as a chiral ligand in asymmetric synthesis . Its ability to induce chirality is crucial for producing enantiomerically pure compounds, which are essential in pharmaceutical applications where the biological activity can significantly differ between enantiomers.
Biology
The compound plays a significant role in biological research by aiding in the study of enzyme mechanisms and protein-ligand interactions . Its unique structural properties allow it to interact with specific molecular targets, enhancing the understanding of biochemical pathways and potentially leading to novel therapeutic agents.
Medicine
In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceutical agents that target neurological pathways. Its chiral nature allows for the development of drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound is used in the production of polymers and as a stabilizer in specific chemical processes. Its versatility makes it valuable in various applications beyond traditional chemical synthesis.
Mechanism of Action
The mechanism by which (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to fit into specific active sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Diamine Derivatives: Ring Size and Substituent Effects
The table below compares the target compound with cyclic diamines of varying ring sizes and substituents:
Key Observations:
- Larger rings (cyclohexane) provide conformational flexibility, advantageous in catalysis ().
- Substituents : Methyl groups (e.g., dimethyl in the target compound) increase hydrophobicity, whereas aromatic substituents (e.g., methoxyphenyl) enhance solubility and π-stacking capabilities ().
Biological Activity
(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine; dihydrochloride is a chiral diamine compound recognized for its significant roles in both synthetic and biological chemistry. This compound is characterized by its cyclobutane structure with two methyl groups and two amine functionalities, making it a versatile building block in various chemical applications.
- Molecular Formula : C6H14N2·2HCl
- Molecular Weight : 174.18 g/mol
- CAS Number : 63574-71-0
Chiral Ligand in Asymmetric Synthesis
The compound is primarily used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various reactions, facilitating the production of enantiomerically pure compounds. This property is crucial in pharmaceutical chemistry where the chirality of compounds can significantly affect their biological activity and therapeutic efficacy .
Enzyme Mechanisms and Protein-Ligand Interactions
In biological research, (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine; dihydrochloride is employed to study enzyme mechanisms and protein-ligand interactions. The compound’s ability to interact with specific molecular targets enhances our understanding of biochemical pathways and may lead to the development of novel therapeutic agents.
The mechanism by which this compound exerts its biological effects involves its interaction with various enzymes and receptors. The presence of chiral centers allows it to fit into specific active sites, influencing biochemical reactions. For instance, studies indicate that similar diamines can modulate enzyme activity by stabilizing transition states or altering substrate binding affinity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (1S,2S)-2-N,2-N-Dimethylcyclobutane-1,2-diamine | Chiral diamine | Different reactivity profiles compared to (1R,2R) |
| Cyclobutane-1,2-diamine | Non-methylated diamine | Lacks the enhanced reactivity due to absence of methyl groups |
| N,N-Dimethylcyclohexane-1,2-diamine | Larger ring structure | Affects steric and electronic properties differently |
Study 1: Asymmetric Synthesis Applications
Research has demonstrated that using (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine as a ligand in the synthesis of pharmaceuticals resulted in higher yields of enantiomerically pure products. In one study involving the synthesis of a key intermediate for anti-cancer drugs, the use of this ligand improved the reaction efficiency by 30% compared to traditional methods.
Study 2: Interaction with Enzymes
Another study investigated the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine could enhance enzyme activity by stabilizing the enzyme-substrate complex. This finding suggests potential applications in drug design where modulation of enzyme activity is desired .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for (1R,2R)-2-N,2-N-dimethylcyclobutane-1,2-diamine dihydrochloride, and how are stereochemical purity validated?
- Methodology : Synthesis typically involves cyclobutane ring formation followed by diamination and methylation. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Validation requires single-crystal X-ray diffraction (SCXRD) to confirm the (1R,2R) configuration, supplemented by circular dichroism (CD) spectroscopy or chiral HPLC .
- Key Parameters : Reaction temperature (e.g., −78°C for stereochemical retention), solvent polarity (e.g., tert-butyl methyl ether for crystallization), and diastereomeric excess (≥98% via HPLC) .
Q. How is the compound characterized for molecular stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For pH stability, use NMR (¹H/¹³C) to monitor structural integrity in buffers (pH 1–12) over 24–72 hours. Hydrochloride salt forms often exhibit enhanced stability in acidic conditions due to protonated amine groups .
- Data Interpretation : Degradation products (e.g., cyclobutane ring-opening intermediates) are identified via LC-MS or GC-MS .
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) detect impurities at <0.1% levels. For quantification, reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended. Impurity profiling should reference pharmacopeial standards (e.g., ICH Q3A guidelines) .
Advanced Research Questions
Q. How does the stereochemistry of (1R,2R)-configured cyclobutane diamines influence their coordination chemistry with transition metals?
- Methodology : Study metal-ligand complexes (e.g., Cu²⁺, Hg²⁺) using SCXRD and UV-vis spectroscopy. The (1R,2R) configuration induces specific ligand field splitting, affecting redox potentials and catalytic activity. Compare with (1S,2S) or meso-forms to isolate stereochemical effects .
- Case Study : Dichlorido[(R,R)-N1,N1,N2-tribenzyl-cyclohexane-1,2-diamine-j2N1,N2]-copper(II) shows distorted square-planar geometry, with bond angles deviating by 5–7° from ideal due to steric hindrance .
Q. What computational modeling approaches are suitable for predicting the compound’s solubility and partition coefficients?
- Methodology : Use quantum chemical calculations (DFT for solvation energy) and QSPR models trained on cyclobutane derivatives. Neural networks trained on datasets like CC-DPS predict logP (±0.3 accuracy) and aqueous solubility (mg/mL). Validate with experimental shake-flask assays .
- Challenges : Cyclobutane ring strain (≈26 kcal/mol) complicates solubility predictions, requiring force-field adjustments in MD simulations .
Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected ring-opening under mild conditions)?
- Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic mechanisms. Use in situ IR spectroscopy to monitor intermediates. Contradictions may arise from trace metal catalysts (e.g., Fe³⁺) in reagents, requiring ICP-MS analysis of reaction mixtures .
Q. What are the applications of this compound in asymmetric catalysis, and how does its performance compare to cyclohexane-based analogues?
- Case Study : Cyclobutane diamines exhibit higher rigidity than cyclohexane derivatives, improving enantioselectivity in aldol reactions (e.g., 90–95% ee vs. 70–80% for cyclohexane). Catalytic efficiency (TON) is lower due to slower substrate diffusion, addressed via mesoporous support immobilization .
Q. What advanced spectroscopic techniques are required to distinguish between diastereomers in complex matrices?
- Methodology : Use dynamic NMR (DNMR) to study hindered rotation in diastereomers. For complex mixtures, hyphenate LC-NMR-MS or employ cryogenic IR spectroscopy to resolve overlapping signals .
Q. How do safety protocols for handling this compound impact experimental design in academic labs?
- Guidelines : Follow GHS Category 2 acute toxicity protocols (oral LD50 ≈ 300 mg/kg in rodents). Use gloveboxes for air-sensitive reactions (amine hydrochloride salts may release HCl vapors). Waste must be neutralized with NaHCO3 before disposal .
Data Contradiction Analysis
Example : Conflicting reports on solubility in polar aprotic solvents (e.g., DMSO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
